

experimental protocols for working with 2-hydroxyisonicotinic acid

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Compound of Interest

Compound Name: 2-Hydroxyisonicotinic Acid

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Application Notes and Protocols for 2-Hydroxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisonicotinic acid, also known as 2-hydroxy-4-pyridinecarboxylic acid, is a heterocyclic compound of significant interest in biomedical research and drug development. Its primary mechanism of action involves the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are key regulators of the hypoxia-inducible factor (HIF) signaling pathway. By inhibiting PHDs, **2-hydroxyisonicotinic acid** stabilizes HIF-1 α , a transcription factor that orchestrates cellular responses to low oxygen conditions (hypoxia). This stabilization leads to the upregulation of a suite of genes involved in erythropoiesis, angiogenesis, and glucose metabolism. Consequently, **2-hydroxyisonicotinic acid** and its derivatives are being actively investigated for their therapeutic potential in conditions such as anemia of chronic kidney disease, ischemia, and inflammatory disorders.

This document provides detailed application notes and experimental protocols for working with **2-hydroxyisonicotinic acid**, covering its synthesis, characterization, and application in both in vitro and in vivo research settings.

Physicochemical Properties and Characterization

2-Hydroxyisonicotinic acid is a white to off-white solid with the following properties:

Property	Value	Reference
CAS Number	22282-72-0	[1][2]
Molecular Formula	C ₆ H ₅ NO ₃	[1]
Molecular Weight	139.11 g/mol	[1]
Melting Point	>300 °C (decomposes)	
Solubility	Sparingly soluble in water and common organic solvents. Soluble in aqueous bases.	[3]

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): ~12.5 (br s, 1H, COOH), ~7.8 (d, 1H, H-6), ~6.8 (d, 1H, H-5), ~6.6 (s, 1H, H-3).
- ¹³C NMR (100 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): ~168 (C=O, acid), ~165 (C-2), ~145 (C-6), ~118 (C-4), ~110 (C-5), ~108 (C-3). [4][5][6]

2. Mass Spectrometry (MS)

- Electrospray Ionization (ESI-MS): In negative ion mode, the expected [M-H]⁻ ion would be at m/z 138.1. Common fragments may include the loss of CO₂ (m/z 94.0) and other fragments characteristic of the pyridine ring. [7][8]

3. High-Performance Liquid Chromatography (HPLC)

- Method: A reverse-phase HPLC method can be used for purity analysis and quantification.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

- Detection: UV detection at approximately 220 nm and 270 nm.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Synthesis and Purification

While a specific, detailed protocol for the synthesis of **2-hydroxyisonicotinic acid** is not readily available in the public domain, a common synthetic route involves the hydrolysis of 4-cyanopyridine.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) The following is a generalized protocol adapted from the synthesis of similar pyridine carboxylic acids.

Protocol 1: Synthesis of 2-Hydroxyisonicotinic Acid

Materials:

- 4-Cyano-2-hydroxypyridine (or a suitable precursor)
- Sodium hydroxide (NaOH) or other strong base
- Hydrochloric acid (HCl)
- Deionized water
- Organic solvent for extraction (e.g., ethyl acetate)
- Anhydrous sodium sulfate

Procedure:

- **Hydrolysis:** In a round-bottom flask, dissolve the starting material in an aqueous solution of a strong base (e.g., 2-4 M NaOH).
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.
- **Cooling and Acidification:** After the reaction is complete, cool the mixture to room temperature in an ice bath.
- **Precipitation:** Slowly add concentrated HCl to the cooled solution with stirring until the pH is acidic (pH ~3-4). A precipitate of **2-hydroxyisonicotinic acid** should form.

- Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.
- Drying: Dry the crude product in a vacuum oven.

Protocol 2: Purification by Recrystallization

Materials:

- Crude **2-hydroxyisonicotinic acid**
- Suitable solvent (e.g., water, ethanol, or a mixture)

Procedure:

- Solvent Selection: Determine a suitable solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[\[1\]](#)[\[4\]](#)[\[17\]](#)[\[18\]](#)
- Dissolution: In a flask, add a minimal amount of the hot solvent to the crude product until it is completely dissolved.
- Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
- Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.
- Isolation: Collect the purified crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of cold solvent.
- Drying: Dry the purified crystals under vacuum.[\[18\]](#)[\[19\]](#)

In Vitro Applications: Prolyl Hydroxylase Inhibition and HIF-1 α Stabilization

2-hydroxyisonicotinic acid functions as a competitive inhibitor of PHD enzymes with respect to the co-substrate 2-oxoglutarate. This inhibition prevents the hydroxylation of proline residues on HIF-1 α , leading to its stabilization and subsequent activation of target genes.

Quantitative Data: PHD Inhibition

While specific IC₅₀ values for **2-hydroxyisonicotinic acid** are not widely reported in the public literature, similar small molecule PHD inhibitors exhibit IC₅₀ values in the low micromolar to nanomolar range for PHD1, PHD2, and PHD3. The table below provides a template for how such data would be presented.

Compound	PHD1 IC ₅₀ (μM)	PHD2 IC ₅₀ (μM)	PHD3 IC ₅₀ (μM)
2-Hydroxyisonicotinic Acid	Data not available	Data not available	Data not available
Reference Inhibitor 1	Value	Value	Value
Reference Inhibitor 2	Value	Value	Value

Note: The user should populate this table with experimental data or data from specific literature sources.

Protocol 3: Cell-Based HIF-1α Stabilization Assay

This protocol describes how to assess the ability of **2-hydroxyisonicotinic acid** to stabilize HIF-1α in a cell-based assay. Human Embryonic Kidney (HEK293) cells are a commonly used cell line for this purpose.[\[20\]](#)[\[21\]](#)

Materials:

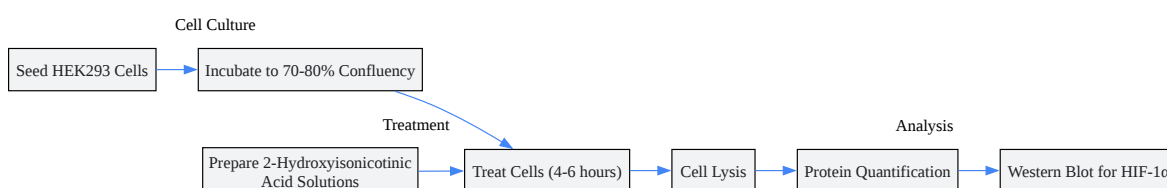
- HEK293 cells
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- **2-Hydroxyisonicotinic acid**
- Positive control (e.g., Cobalt Chloride (CoCl₂) or Dimethyloxallylglycine (DMOG))
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit

- SDS-PAGE gels and Western blot apparatus
- Primary antibody against HIF-1 α
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate

Procedure:

- Cell Seeding: Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
- Treatment: Prepare a stock solution of **2-hydroxyisonicotinic acid** in a suitable solvent (e.g., DMSO or sterile water, depending on solubility). Dilute the stock solution in cell culture media to the desired final concentrations (e.g., 1 μ M, 10 μ M, 50 μ M, 100 μ M).
- Incubation: Remove the old media from the cells and add the media containing the different concentrations of **2-hydroxyisonicotinic acid** or the positive control (e.g., 100 μ M CoCl₂). Incubate the cells for 4-6 hours at 37°C in a humidified incubator with 5% CO₂.
- Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- Western Blotting:
 - Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
 - Load equal amounts of protein (e.g., 20-30 μ g) per lane on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with the primary anti-HIF-1 α antibody overnight at 4°C.

- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A loading control like β -actin or GAPDH should also be probed on the same membrane.



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Caption: Workflow for HIF-1 α Stabilization Assay.

In Vivo Applications: Animal Models of Anemia

The ability of **2-hydroxyisonicotinic acid** to stabilize HIF-1 α and upregulate erythropoietin (EPO) makes it a potential therapeutic for anemia, particularly anemia associated with chronic kidney disease (CKD).

Protocol 4: Mouse Model of CKD-Associated Anemia

This protocol outlines a general procedure for inducing CKD-associated anemia in mice and evaluating the efficacy of **2-hydroxyisonicotinic acid**. A common model is the adenine-induced CKD model.^{[22][23][24]}

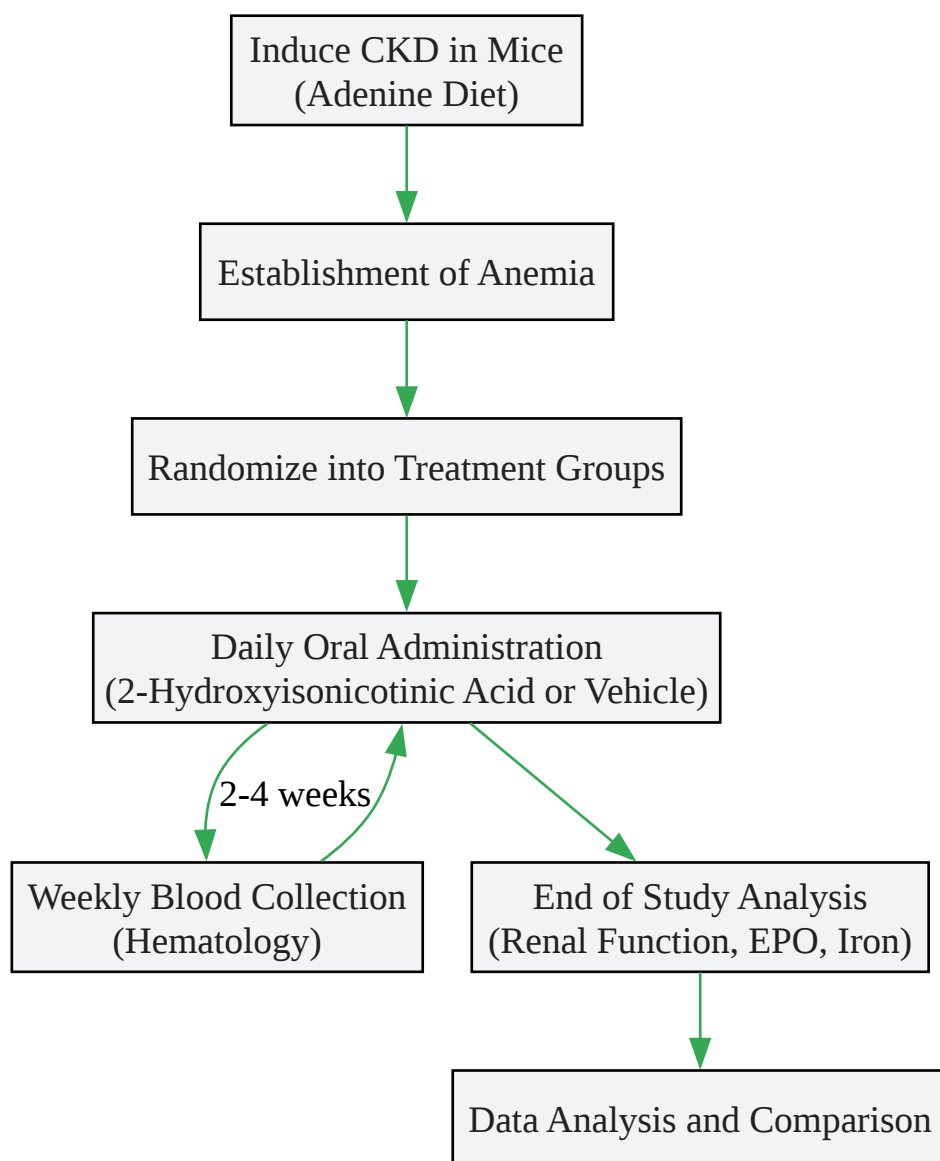
Materials:

- C57BL/6 mice

- Adenine-rich diet (e.g., 0.2% w/w)
- **2-Hydroxyisonicotinic acid**
- Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
- Equipment for blood collection and analysis (hematology analyzer)
- ELISA kits for serum EPO and iron parameters

Procedure:

- Induction of CKD: Feed mice an adenine-rich diet for 3-4 weeks to induce chronic kidney disease. Monitor animal health and body weight regularly.
- Grouping and Treatment: Once anemia is established (significant decrease in hemoglobin and hematocrit), randomize the mice into treatment groups (e.g., vehicle control, **2-hydroxyisonicotinic acid** at different doses).
- Drug Administration: Administer **2-hydroxyisonicotinic acid** or vehicle orally (by gavage) daily for a period of 2-4 weeks.
- Monitoring:
 - Hematological Parameters: Collect blood samples weekly (e.g., via tail vein) to measure hemoglobin, hematocrit, and red blood cell counts.
 - Renal Function: At the end of the study, collect blood to measure blood urea nitrogen (BUN) and creatinine to confirm CKD.
 - EPO and Iron Levels: At the end of the study, measure serum EPO levels and iron parameters (serum iron, ferritin, transferrin saturation) using ELISA.
- Data Analysis: Compare the hematological parameters, EPO levels, and iron profiles between the treatment groups and the vehicle control group to assess the efficacy of **2-hydroxyisonicotinic acid**.



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Caption: Workflow for In Vivo Anemia Model Study.

Pharmacokinetic Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) profile of **2-hydroxyisonicotinic acid**, pharmacokinetic studies in rodents are essential.^{[25][26][27][28][29]}

Protocol 5: Pharmacokinetic Study in Rats

Materials:

- Sprague-Dawley rats
- **2-Hydroxyisonicotinic acid**
- Vehicle for oral and intravenous administration
- Equipment for blood collection (e.g., cannulated rats)
- Analytical method for quantifying **2-hydroxyisonicotinic acid** in plasma (e.g., LC-MS/MS)

Procedure:

- Dosing: Administer a single dose of **2-hydroxyisonicotinic acid** to rats via intravenous (IV) and oral (PO) routes in separate groups.
- Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
- Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
- Sample Analysis: Quantify the concentration of **2-hydroxyisonicotinic acid** in the plasma samples using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:
 - Maximum concentration (C_{max})
 - Time to maximum concentration (T_{max})
 - Area under the curve (AUC)
 - Half-life (t_{1/2})
 - Clearance (CL)

- Volume of distribution (Vd)
- Oral bioavailability (F%)

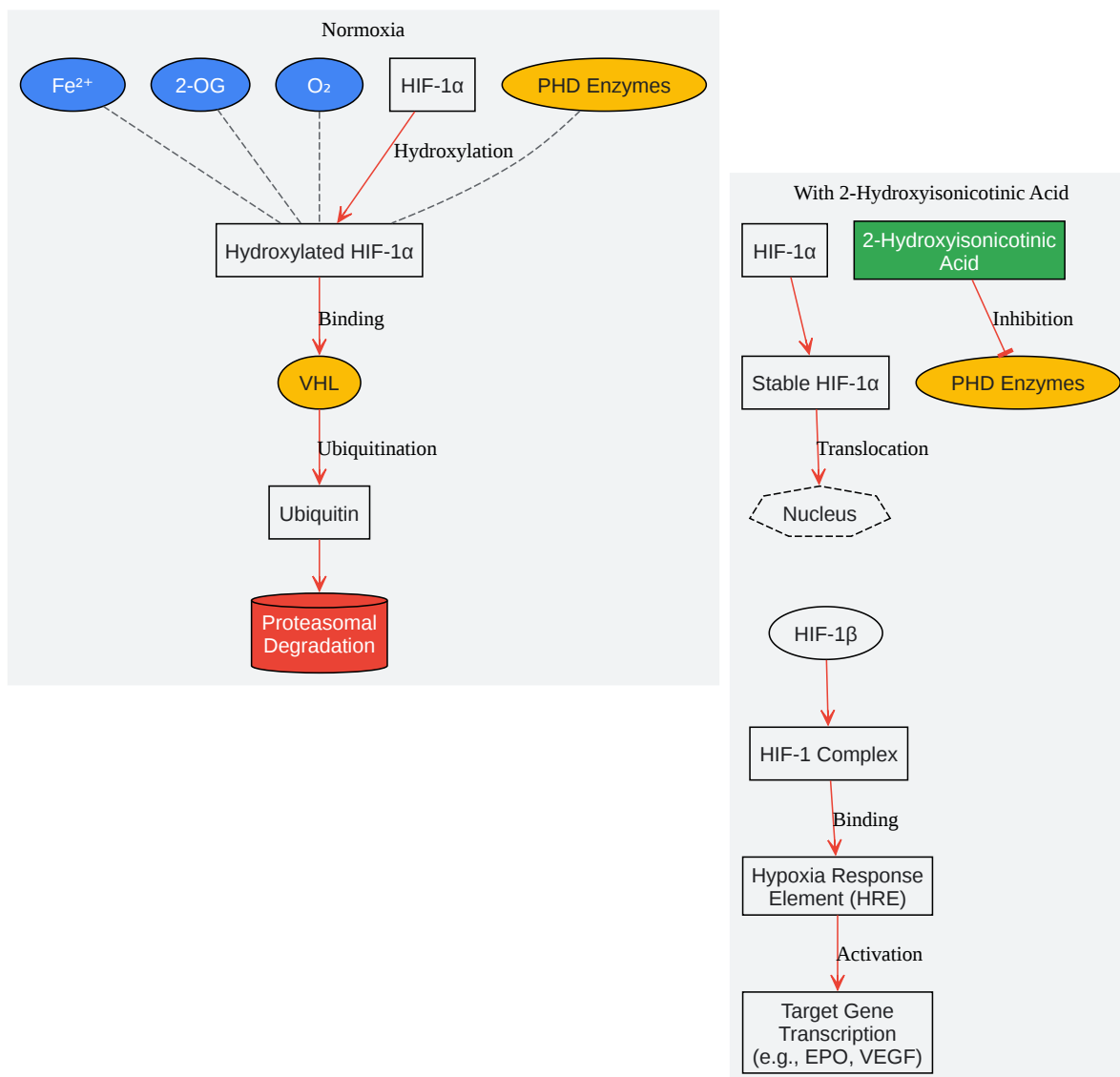
Expected Pharmacokinetic Profile (Hypothetical Data):

Parameter	Oral Administration	Intravenous Administration
Dose	(e.g., 10 mg/kg)	(e.g., 2 mg/kg)
Cmax	Value (ng/mL)	Value (ng/mL)
Tmax	Value (h)	Not applicable
AUC _{0-t}	Value (ngh/mL)	Value (ngh/mL)
t _{1/2}	Value (h)	Value (h)
Bioavailability (F%)	Calculated Value	100%

Note: This table should be populated with actual experimental data.

Signaling Pathway

The primary signaling pathway affected by **2-hydroxyisonicotinic acid** is the HIF-1 α pathway. Under normal oxygen conditions (normoxia), HIF-1 α is hydroxylated by PHDs, leading to its recognition by the von Hippel-Lindau (VHL) protein, ubiquitination, and subsequent degradation by the proteasome. In the presence of **2-hydroxyisonicotinic acid** (or under hypoxic conditions), PHD activity is inhibited, allowing HIF-1 α to stabilize, translocate to the nucleus, dimerize with HIF-1 β , and activate the transcription of target genes.[\[30\]](#)



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Caption: HIF-1α Signaling Pathway and Inhibition.

Conclusion

2-Hydroxyisonicotinic acid is a valuable research tool for investigating the HIF signaling pathway and holds promise as a therapeutic agent. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively work with this compound. As with any experimental work, it is crucial to optimize these protocols for specific cell lines, animal models, and experimental conditions. Careful adherence to safety guidelines and good laboratory practices is essential when handling all chemical reagents.

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